3-Phenylprop-2-yn-1-ylmagnesium bromide
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Overview
Description
3-Phenylprop-2-yn-1-ylmagnesium bromide is an organometallic compound widely used in organic synthesis. It is a powerful nucleophile and a versatile reagent in various chemical reactions. The compound has the molecular formula C₉H₇BrMg and a molecular weight of 219.3633 g/mol . It is commonly used in the form of a 0.50 M solution in tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) .
Mechanism of Action
Target of Action
3-Phenylprop-2-yn-1-ylmagnesium bromide is a Grignard reagent, which is a class of organomagnesium compounds commonly used in organic chemistry for carbon-carbon bond formation . The primary targets of this compound are electrophilic carbon atoms present in various organic substrates .
Mode of Action
The compound, being a Grignard reagent, acts as a nucleophile and attacks the electrophilic carbon atom in the substrate . This leads to the formation of a new carbon-carbon bond, thereby expanding the carbon skeleton of the substrate .
Biochemical Pathways
Grignard reagents are known to be involved in various synthetic transformations, including the formation of alcohols, aldehydes, ketones, and carboxylic acids .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds in organic substrates . This can lead to the synthesis of a wide range of organic compounds, depending on the nature of the substrate .
Action Environment
The action of this compound, like other Grignard reagents, is highly sensitive to the environment . It is typically used in anhydrous conditions, as it reacts vigorously with water to form hydrocarbons and magnesium hydroxide . The reaction is also sensitive to oxygen and carbon dioxide in the air .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Phenylprop-2-yn-1-ylmagnesium bromide typically involves the reaction of phenylacetylene with magnesium bromide in the presence of a suitable solvent like THF or 2-MeTHF. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation and moisture interference . The general procedure involves:
Preparation of Ethylmagnesium Bromide: Magnesium turnings are reacted with ethyl bromide in THF to form ethylmagnesium bromide.
Formation of Ethynylmagnesium Bromide: Ethylmagnesium bromide is then reacted with acetylene to form ethynylmagnesium bromide.
Reaction with Phenylacetylene: Finally, ethynylmagnesium bromide is reacted with phenylacetylene to form this compound.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .
Chemical Reactions Analysis
Types of Reactions
3-Phenylprop-2-yn-1-ylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: It acts as a nucleophile in addition reactions with carbonyl compounds, forming alcohols.
Substitution Reactions: It can participate in substitution reactions with halides and other electrophiles.
Coupling Reactions: It is used in coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Halides: Reacts with alkyl and aryl halides in substitution reactions.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Major Products Formed
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Substituted Alkanes and Alkenes: Formed from substitution and coupling reactions.
Scientific Research Applications
3-Phenylprop-2-yn-1-ylmagnesium bromide has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the preparation of polymers and advanced materials.
Biological Research: Used in the modification of biomolecules and the study of biochemical pathways
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Another organomagnesium compound used in similar nucleophilic addition and substitution reactions.
Ethynylmagnesium Bromide: Used in the synthesis of alkynes and related compounds.
Propynylmagnesium Bromide: Similar in structure but lacks the phenyl group, leading to different reactivity and applications
Uniqueness
3-Phenylprop-2-yn-1-ylmagnesium bromide is unique due to its combination of a phenyl group and an ethynyl group, which enhances its reactivity and versatility in organic synthesis. This dual functionality allows it to participate in a broader range of reactions compared to simpler organomagnesium compounds.
Properties
IUPAC Name |
magnesium;prop-1-ynylbenzene;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7.BrH.Mg/c1-2-6-9-7-4-3-5-8-9;;/h3-5,7-8H,1H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLAJCPDJBGHPT-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C#CC1=CC=CC=C1.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrMg |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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